molecular formula C10H16O B15074574 (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one

(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one

Cat. No.: B15074574
M. Wt: 152.23 g/mol
InChI Key: OAYBZGPDRAMDNF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar reaction conditions and reagents as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the isopropyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of GABA receptors, demonstrating anticonvulsant activity . Additionally, it can bind to transient receptor potential channels (TRP), resulting in pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one is unique due to its specific ®-configuration and the presence of an exocyclic isopropenyl double bond

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5R)-5-methyl-2-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3/t8-/m1/s1

InChI Key

OAYBZGPDRAMDNF-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC=C(C(=O)C1)C(C)C

Canonical SMILES

CC1CC=C(C(=O)C1)C(C)C

Origin of Product

United States

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